molecular formula C15H16N4O2 B5522033 3-cyclopropyl-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5522033
M. Wt: 284.31 g/mol
InChI Key: JEVFSOLIZCXDII-CXUHLZMHSA-N
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Description

3-cyclopropyl-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a methoxyphenyl group, and a pyrazole ring

Scientific Research Applications

3-cyclopropyl-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-cyclopropyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

3-cyclopropyl-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a cyclopropyl group on the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-12-4-2-3-10(7-12)9-16-19-15(20)14-8-13(17-18-14)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVFSOLIZCXDII-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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